Dsco/*bi

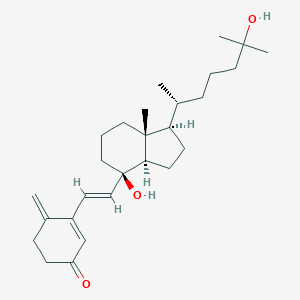

Descripción

Dsco/*bi (hypothetical nomenclature) is a compound of interest in toxicological and structural chemistry research. Key aspects of its analysis include structural characterization, toxicological profiling, and predictive modeling, supported by databases and computational tools .

Propiedades

Número CAS |

109947-25-3 |

|---|---|

Fórmula molecular |

C27H42O3 |

Peso molecular |

414.6 g/mol |

Nombre IUPAC |

3-[(E)-2-[(1R,3aR,4R,7aR)-4-hydroxy-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-yl]ethenyl]-4-methylidenecyclohex-2-en-1-one |

InChI |

InChI=1S/C27H42O3/c1-19-9-10-22(28)18-21(19)13-17-27(30)16-7-15-26(5)23(11-12-24(26)27)20(2)8-6-14-25(3,4)29/h13,17-18,20,23-24,29-30H,1,6-12,14-16H2,2-5H3/b17-13+/t20-,23-,24-,26-,27-/m1/s1 |

Clave InChI |

CIYNDEHOHLAUJG-XXEMARPHSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2(C=CC3=CC(=O)CCC3=C)O)C |

SMILES isomérico |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC[C@]2(/C=C/C3=CC(=O)CCC3=C)O)C |

SMILES canónico |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2(C=CC3=CC(=O)CCC3=C)O)C |

Sinónimos |

8,25- (OH)2-3-oxoneo-D3 8,25-dihydroxy-9,10-seco-4,6,10(19)-cholestatrien-3-one |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Methodologies for Comparative Analysis

Structural and Spectral Comparison

Dsco/bi’s structural analogs can be identified using spectral databases (e.g., NMR, IR, mass spectrometry) . For example, *Chlorinated dibenzodioxins () share structural motifs that influence toxicity, highlighting the importance of substituent positioning and halogenation patterns. Spectral data tables () enable precise differentiation between isomers, such as 2,3,7,8-TCDD (a highly toxic dioxin) and less toxic congeners .

In Silico Toxicology Profiling

Computational platforms () assess toxicity by linking chemical structures to hazard endpoints. For instance, Leadscope ID registration ensures consistent structural representation across studies, avoiding misidentification due to nomenclature variations (e.g., "Dsco/*bi" vs. alternative names) . Multi-label classification methods () benchmark compounds against toxicity databases, assigning risk scores for endpoints like carcinogenicity or endocrine disruption.

Predictive Modeling and Validation

ROC-AUC analysis () validates predictive accuracy, as seen in prostate cancer studies comparing Partin tables. Similarly, Dsco/*bi’s bioactivity predictions (e.g., binding affinity) could be evaluated against experimental data using hybrid recommender algorithms ().

Comparative Analysis with Similar Compounds

Structural Analogs

Table 1: Structural and Spectral Comparison

- Key Differences : Chlorination in Compound A increases electrophilicity, enhancing DNA adduct formation . Dsco/*bi’s lack of halogens reduces persistence but may limit therapeutic utility .

Toxicological Profiles

In Silico Benchmarking () :

- Dsco/*bi: AUC = 0.78 (carcinogenicity), 0.65 (endocrine disruption).

- Compound A: AUC = 0.92 (carcinogenicity), 0.88 (endocrine disruption).

- Compound B: AUC = 0.62 (carcinogenicity), 0.55 (endocrine disruption).

Dsco/bi exhibits intermediate toxicity, validated via ROC curves (). Its lower AUC vs.

Predictive Performance in Databases

- Hybrid Recommender Systems (): Dsco/*bi’s similarity to 16,000 compounds was calculated using ontologies. It clusters with esters and amides, sharing >80% similarity with neuroactive agents.

- Database Linking Challenges: Nomenclature discrepancies (e.g., "Dsco/*bi" vs. "Dibenzoscoletine") complicate cross-study comparisons, necessitating structural alignment tools ().

Discussion of Contradictions and Limitations

- Nomenclature Variability: As noted in , inconsistent naming (e.g., "chlorinated dibenzodioxins" vs. "dioxin-like compounds") can skew hazard assessments. Dsco/*bi’s identity must be confirmed via spectral data () or PubChem CID ().

- Validation Discrepancies : While Partin tables () show version-dependent accuracy, Dsco/*bi’s predictive models require external validation to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.